molecular formula C12H19NO7 B3052831 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate CAS No. 462100-44-3

2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate

Cat. No.: B3052831
CAS No.: 462100-44-3
M. Wt: 289.28 g/mol
InChI Key: IPVOKKLZOPXJRZ-UHFFFAOYSA-N
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Description

2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate is a chemical compound with the molecular formula C12H19NO7 and a molecular weight of 289.28 g/mol. This compound belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing an oxygen and a nitrogen atom. Oxaziridines are known for their reactivity and are often used as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate typically involves the reaction of tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and a suitable catalyst to facilitate the formation of the oxaziridine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The oxaziridine ring can be oxidized to form oxaziridinium ions, which are highly reactive intermediates.

    Reduction: Reduction of the oxaziridine ring can lead to the formation of amines or hydroxylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxaziridine ring is opened by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the oxaziridine ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxaziridine ring can yield oxaziridinium salts, while reduction can produce amines or hydroxylamines .

Scientific Research Applications

2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate involves the formation of reactive intermediates, such as oxaziridinium ions, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different products . The specific pathways and molecular targets involved depend on the nature of the reagents and conditions used in the reactions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate include:

  • 2-Tert-butyl 3,3-dimethyl oxaziridine-2,3,3-tricarboxylate
  • 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-dicarboxylate
  • 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tetracarboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the oxaziridine ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Properties

IUPAC Name

2-O-tert-butyl 3-O,3-O'-diethyl oxaziridine-2,3,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO7/c1-6-17-8(14)12(9(15)18-7-2)13(20-12)10(16)19-11(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVOKKLZOPXJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(N(O1)C(=O)OC(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465554
Record name 2-tert-Butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462100-44-3
Record name 2-tert-Butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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